![molecular formula C17H12N2O3 B1217704 (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid CAS No. 391670-48-7](/img/no-structure.png)

(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

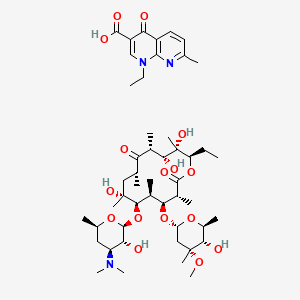

Este compuesto ha captado la atención significativa de la comunidad científica debido a su capacidad de inhibir selectivamente CK2, una proteína quinasa pleiotrópica y constitutivamente activa que juega un papel crucial en varios procesos celulares, incluyendo la proliferación celular, la diferenciación y la apoptosis .

Mecanismo De Acción

CGP-029482 ejerce sus efectos inhibiendo específicamente la proteína quinasa CK2. El compuesto se une al sitio ATP/GTP de CK2, previniendo la fosforilación de sus sustratos. Esta inhibición interrumpe varios procesos celulares regulados por CK2, incluyendo la progresión del ciclo celular, la apoptosis y la reparación del ADN. Los objetivos moleculares y las vías involucradas incluyen el bolsillo de unión a ATP de CK2 y las vías de señalización descendentes reguladas por la actividad de CK2 .

Compuestos Similares:

Apigenina: Un flavonoide que también inhibe CK2 pero es menos selectivo en comparación con CGP-029482.

Quercetina: Otro flavonoide con actividad inhibitoria de CK2 pero con un rango más amplio de objetivos.

Singularidad de CGP-029482: CGP-029482 es único debido a su alta selectividad y potencia como inhibidor de CK2. A diferencia de otros inhibidores de CK2, CGP-029482 tiene un valor K(i) más bajo, lo que indica una mayor afinidad de unión y una mayor eficacia en la inhibición de la actividad de CK2. Esta selectividad lo convierte en una herramienta valiosa para estudiar los procesos celulares relacionados con CK2 y desarrollar terapias dirigidas .

Métodos De Preparación

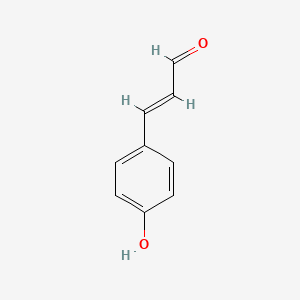

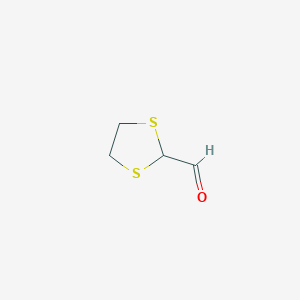

Rutas Sintéticas y Condiciones de Reacción: La síntesis de CGP-029482 involucra la preparación del ácido [5-oxo-5,6-dihidro-indolo(1,2-a)quinazolin-7-il]acético. La ruta sintética típicamente incluye los siguientes pasos:

Formación del Núcleo Indoloquinazolínico: Este paso involucra la ciclación de precursores apropiados para formar la estructura del núcleo indoloquinazolínico.

Funcionalización: La estructura del núcleo se funcionaliza luego para introducir la porción de ácido acético en la posición deseada.

Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para CGP-029482 no están ampliamente documentados, el compuesto se sintetiza en laboratorios de investigación utilizando técnicas estándar de síntesis orgánica. El proceso de producción involucra múltiples pasos de purificación y caracterización para asegurar alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de Reacciones: CGP-029482 principalmente experimenta los siguientes tipos de reacciones:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar derivados oxidados.

Reducción: Se pueden llevar a cabo reacciones de reducción para modificar los grupos funcionales presentes en el compuesto.

Sustitución: Las reacciones de sustitución se pueden utilizar para introducir diferentes sustituyentes en posiciones específicas de la molécula.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Típicamente se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos bajo condiciones apropiadas para lograr reacciones de sustitución.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

CGP-029482 tiene una amplia gama de aplicaciones de investigación científica, que incluyen, entre otras:

Química: Se utiliza como compuesto de prueba para estudiar la inhibición de la proteína quinasa CK2 y sus efectos en varias vías bioquímicas.

Biología: Se emplea en investigación de biología celular y molecular para investigar el papel de CK2 en la señalización celular, la proliferación y la apoptosis.

Medicina: Se explora por sus posibles aplicaciones terapéuticas en el tratamiento del cáncer debido a su capacidad de inhibir CK2, que a menudo se sobreexpresa en las células cancerosas.

Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos que se dirigen a CK2

Comparación Con Compuestos Similares

Apigenin: A flavonoid that also inhibits CK2 but is less selective compared to CGP-029482.

Quercetin: Another flavonoid with CK2 inhibitory activity but with a broader range of targets.

Uniqueness of CGP-029482: CGP-029482 is unique due to its high selectivity and potency as a CK2 inhibitor. Unlike other CK2 inhibitors, CGP-029482 has a lower K(i) value, indicating stronger binding affinity and greater efficacy in inhibiting CK2 activity. This selectivity makes it a valuable tool for studying CK2-related cellular processes and developing targeted therapies .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid involves the condensation of 2-aminobenzamide with isatin followed by reduction and acetylation.", "Starting Materials": [ "2-aminobenzamide", "isatin", "sodium borohydride", "acetic anhydride", "glacial acetic acid", "sodium acetate", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzamide with isatin in glacial acetic acid to form 5,6-dihydro-5-oxoindolo[1,2-a]quinazolin-7-ylamine.", "Step 2: Reduction of the intermediate product with sodium borohydride in ethanol to form (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-amine.", "Step 3: Acetylation of the amine with acetic anhydride and sodium acetate in glacial acetic acid to form the final product, (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid." ] } | |

Número CAS |

391670-48-7 |

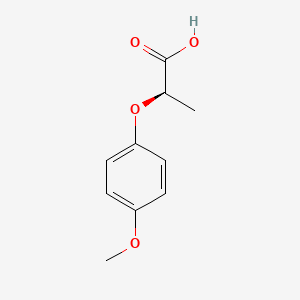

Fórmula molecular |

C17H12N2O3 |

Peso molecular |

292.29 g/mol |

Nombre IUPAC |

2-(5-oxo-6H-indolo[1,2-a]quinazolin-7-yl)acetic acid |

InChI |

InChI=1S/C17H12N2O3/c20-15(21)9-12-10-5-1-3-7-13(10)19-14-8-4-2-6-11(14)17(22)18-16(12)19/h1-8H,9H2,(H,18,22)(H,20,21) |

Clave InChI |

INSBKYCYLCEBOD-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C3N2C4=CC=CC=C4C(=O)N3)CC(=O)O |

SMILES canónico |

C1=CC=C2C(=C1)C(=C3N2C4=CC=CC=C4C(=O)N3)CC(=O)O |

Sinónimos |

(5-oxo-5,6-dihydroindolo(1,2-a)quinazolin-7-yl)acetic acid ODIQ-acetic acid |

Origen del producto |

United States |

Q1: How does IQA interact with CK2 and what are the downstream effects of this interaction?

A1: IQA functions as an ATP-competitive inhibitor of CK2, specifically targeting the ATP-binding site of the enzyme. [] Structural analysis reveals that IQA occupies the same region as the adenine ring of ATP, forming crucial interactions with the hinge region of the kinase domain. [] This binding effectively blocks ATP from accessing the active site, thereby inhibiting CK2's catalytic activity. [] As CK2 is involved in various cellular processes, including cell growth, proliferation, and survival, inhibiting its activity through IQA can disrupt these processes, particularly in cancer cells where CK2 is often overexpressed. []

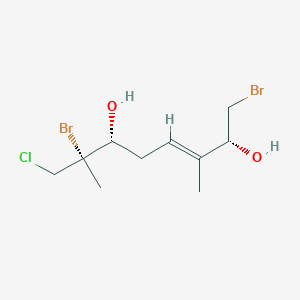

Q2: What is known about the structure-activity relationship (SAR) of IQA and how do modifications to its structure affect its potency and selectivity for CK2?

A2: Research on IQA highlights the importance of specific structural features for its potent and selective inhibition of CK2. [] The study demonstrated that replacing Valine 66 or Isoleucine 174 with alanine in the ATP-binding site of human CK2α significantly reduced the inhibitory effect of IQA. [] This suggests that hydrophobic interactions involving these residues are crucial for IQA's binding affinity and selectivity. [] Further SAR studies exploring modifications to the core structure of IQA and its substitutions could provide valuable insights for developing more potent and selective CK2 inhibitors with improved pharmacological properties.

Q3: What are the limitations of the current research on IQA and what future directions could be explored?

A3: While the study provides valuable insights into the mechanism of action and structural basis for IQA's inhibition of CK2, several areas warrant further investigation. [] Firstly, exploring the in vivo efficacy and pharmacokinetic properties of IQA in relevant animal models is crucial to determine its therapeutic potential. [] Secondly, comprehensive toxicity studies are needed to assess its safety profile. Lastly, investigating potential resistance mechanisms and exploring strategies to circumvent them will be essential for its long-term clinical utility. Addressing these questions will provide a more comprehensive understanding of IQA and pave the way for its development as a potential therapeutic agent targeting CK2-mediated diseases.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-Spiro[naphtho[1,8-de]-1,3-dioxin-2,1'-tetralin]-4'alpha,5',8'-triol](/img/structure/B1217628.png)

![N-(2-methoxy-5-methylphenyl)-2-[[1-(phenylmethyl)-5-tetrazolyl]thio]acetamide](/img/structure/B1217636.png)

![2-[[2-(1-Azepanyl)-2-oxoethyl]thio]-6-methoxy-3-quinolinecarbonitrile](/img/structure/B1217637.png)